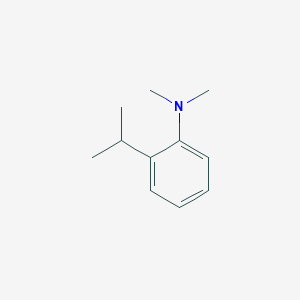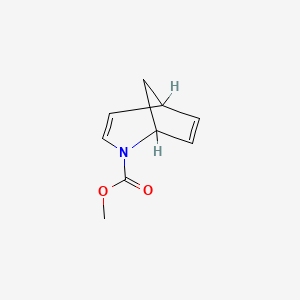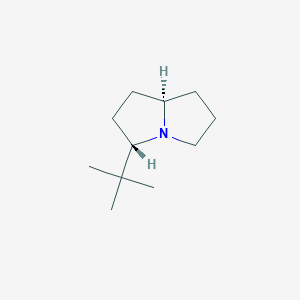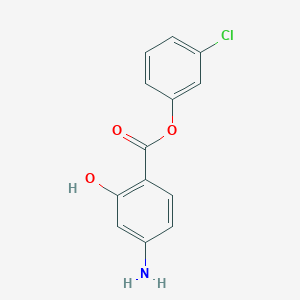
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undecane is a complex organophosphorus compound It is characterized by its unique spirocyclic structure, which includes two phosphorus atoms and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane typically involves the reaction of p-nonylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate. Post-reaction, the product is typically purified through techniques like column chromatography or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ether linkages can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used for hydrolysis.
Major Products Formed
Oxidation: Phosphine oxides and phenolic by-products.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Phenols and phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its phenoxy groups can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3,9-Bis(2,4-bis(1-methyl-1-phenylethyl)phenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- 3,9-Bis(2-{3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy}-1,1-dimethylethyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
Uniqueness
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane is unique due to its specific nonylphenoxy substituents, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.
Propiedades
Número CAS |
52664-24-1 |
|---|---|
Fórmula molecular |
C35H54O6P2 |
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
3,9-bis(4-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C35H54O6P2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)40-42-36-27-35(28-37-42)29-38-43(39-30-35)41-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3 |
Clave InChI |
DTTQEPMYWLJIKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OP2OCC3(CO2)COP(OC3)OC4=CC=C(C=C4)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
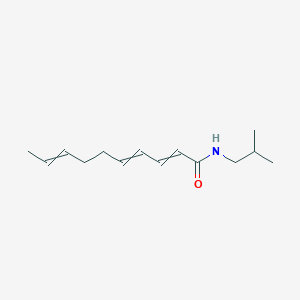
![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
